Cebranopadol-d5 is a deuterated analog of Cebranopadol, a novel analgesic compound that acts as a mixed agonist for the nociceptin/orphanin FQ peptide receptor and the mu-opioid receptor. This compound has been developed to provide effective pain relief while potentially minimizing the side effects associated with traditional opioid therapies. Cebranopadol-d5 is particularly significant in pharmacological research due to its unique mechanism of action and its potential applications in pain management.
Cebranopadol-d5 is classified as a synthetic opioid and nociceptin receptor agonist. It is derived from the parent compound Cebranopadol, which was first synthesized by Grünenthal researchers. The compound has been studied for its pharmacological properties and therapeutic potential in treating various pain conditions, including postoperative and chronic pain .
The synthesis of Cebranopadol-d5 involves a diastereoselective approach to ensure the production of a single E diastereomer. The key steps in the synthesis include:
Cebranopadol-d5 has a complex molecular structure characterized by its core pyrano-indole framework. The molecular formula can be represented as , where D represents deuterium atoms incorporated into the structure during synthesis.
The primary chemical reactions involved in synthesizing Cebranopadol-d5 include:
Cebranopadol-d5 functions primarily through its action on two types of receptors:
The dual action on these receptors contributes to its efficacy in managing pain while possibly reducing adverse effects commonly associated with opioid use.
Relevant data regarding its pharmacokinetics indicate that it has favorable absorption characteristics when administered via appropriate routes .
Cebranopadol-d5 serves several scientific uses:
Cebranopadol-d5 is systematically named as (1r,4r)-6'-Fluoro-N,N-dimethyl-4-(2,3,4,5,6-pentadeuteriophenyl)-4',9'-dihydro-3'H-spiro[cyclohexane-1,1'-pyrano[3,4-b]indol]-4-amine. Its molecular formula is C₂₄D₅H₂₂FN₂O, with a molecular weight of 383.51 g/mol – representing a 5 Da increase compared to the non-deuterated parent compound (C₂₄H₂₇FN₂O, 378.49 g/mol) [3] [7] [10].
The deuteration occurs exclusively on the phenyl ring attached to the spirocyclic amine system, where all five hydrogen atoms (positions 2,3,4,5,6) are replaced by deuterium. This specific modification is confirmed through analytical characterization techniques including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The InChI code (InChI=1S/C24H27FN2O/c1-27(2)23(17-6-4-3-5-7-17)11-13-24(14-12-23)22-19(10-15-28-24)20-16-18(25)8-9-21(20)26-22/h3-9,16,26H,10-15H2,1-2H3/t23-,24-/i3D,4D,5D,6D,7D) precisely maps the atomic positions and isotopic substitutions [3] [7].
Property | Cebranopadol-d5 | Cebranopadol |
---|---|---|
CAS Number | 863513-91-1 (Unlabeled: 863513-90-0) | 863513-90-0 |
Molecular Formula | C₂₄D₅H₂₂FN₂O | C₂₄H₂₇FN₂O |
Exact Mass | 383.51 g/mol | 378.49 g/mol |
Structural Difference | Deuterated phenyl ring (C₆D₅) | Phenyl ring (C₆H₅) |
Isotopic Purity | ≥98% (typical for research) | N/A |
The structural core maintains the unique spirocyclic framework featuring a pyrano[3,4-b]indole moiety fused to a cyclohexane ring. This architecture underpins the molecule's ability to interact with opioid and nociceptin receptors. X-ray crystallography confirms that deuteration does not alter the stereochemical configuration at the chiral centers (1r,4r), preserving the three-dimensional pharmacophore essential for receptor binding [7] [8] [10].
Cebranopadol-d5 serves as an indispensable tracer in receptor binding and activation studies, enabling quantification of drug-receptor interactions and cellular signaling pathways. The deuterium labeling provides a distinct mass signature that allows researchers to differentiate the administered compound from endogenous biomolecules or metabolites in complex biological matrices [1] [3].
Mechanism of Action Studies: Cebranopadol acts as a dual agonist at the nociceptin/orphanin FQ peptide (NOP) receptor and classical opioid receptors (primarily μ-opioid peptide [MOP] receptor). Using cebranopadol-d5, researchers employ techniques like bioluminescence resonance energy transfer (BRET) to quantify receptor-G-protein coupling efficiency and β-arrestin recruitment. Key findings facilitated by isotopic analogs include:
Receptor Type | Binding Affinity (Kᵢ, nM) | Functional Potency (EC₅₀, nM) | Intrinsic Activity (%) |
---|---|---|---|
NOP | 0.9 ± 0.2 | 13 ± 2 | 89 |
MOP | 0.7 ± 0.3 | 1.2 ± 0.4 | 104 |
KOP | 2.6 ± 1.4 | 17 ± 5 | 67 |
DOP | 18 ± 3 | 110 ± 28 | 105 |
Tissue Distribution Studies: Autoradiography and mass spectrometry imaging using cebranopadol-d5 reveal its penetration into the central nervous system, with significant accumulation in pain-processing regions like the periaqueductal gray, spinal cord dorsal horn, and thalamus. These studies confirm its suitability for treating both nociceptive and neuropathic pain states [1] [8].
The incorporation of five deuterium atoms creates a distinct mass spectrometric signature, making cebranopadol-d5 invaluable for elucidating the absorption, distribution, metabolism, and excretion (ADME) profile of cebranopadol. When co-administered with non-deuterated cebranopadol in tracer studies, it enables:
Pharmacodynamic correlation studies utilizing deuterated analogs revealed that despite a plasma half-life of ~4.5 hours for cebranopadol, its analgesic effects persist significantly longer (>24 hours), suggesting extensive tissue distribution or active metabolite contributions. This prolonged effect was observed in neuropathic pain models, where cebranopadol exhibited greater potency than pure MOP agonists [5] [6] [8].
Table 3: Key Research Applications of Cebranopadol-d5
Application Area | Methodology | Research Impact |
---|---|---|
Receptor Pharmacology | BRET, Calcium mobilization assays | Elucidated biased agonism at NOP/MOP receptors |
Metabolic Profiling | LC-MS/MS with stable isotope tracing | Identified major oxidative and conjugative metabolites |
Tissue Distribution | Quantitative whole-body autoradiography | Confirmed CNS penetration and target tissue engagement |
Absolute Bioavailability | IV microdose (d5) + oral therapeutic dose | Calculated oral bioavailability without dose escalation |
Drug-Drug Interactions | LC-MS/MS with internal standard (d5) | Assessed CYP-mediated interactions in clinical trials |
Note: All listed compounds are exclusively for research purposes under laboratory conditions [3] [7] [8].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1